molecular formula C9H9N3OS B1374218 3-Amino-1-(1-benzothiophen-5-YL)urea CAS No. 1488675-62-2

3-Amino-1-(1-benzothiophen-5-YL)urea

Cat. No.: B1374218
CAS No.: 1488675-62-2
M. Wt: 207.25 g/mol
InChI Key: GAHSNVACBGXPFD-UHFFFAOYSA-N
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Description

3-Amino-1-(1-benzothiophen-5-YL)urea: is a chemical compound with the molecular formula C9H9N3OS . It is known for its unique structure, which includes an amino group, a urea moiety, and a benzothiophene ring.

Biochemical Analysis

Biochemical Properties

3-Amino-1-(1-benzothiophen-5-YL)urea plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The compound’s benzothiophene ring structure allows it to bind effectively to enzyme active sites, potentially inhibiting or modulating their activity. For instance, it has been shown to interact with kinases and phosphatases, influencing phosphorylation processes critical for cellular signaling .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These interactions can result in changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. For example, it has been found to inhibit certain kinases by binding to their ATP-binding sites, preventing phosphorylation events essential for signal transduction. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and modulating gene expression without significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence the urea cycle and amino acid metabolism, leading to changes in metabolite levels and metabolic flux. Its interactions with enzymes such as aminotransferases and dehydrogenases are critical for its metabolic processing and subsequent biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can affect its activity and function, with potential accumulation in specific tissues influencing its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-benzothiophen-5-YL)urea typically involves the reaction of 1-benzothiophene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield 1-benzothiophene-5-carboxamide. The final step involves the reaction of this carboxamide with phosgene and ammonia to produce this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of controlled temperatures, pressures, and the presence of catalysts to facilitate the reactions. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-benzothiophen-5-YL)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(1-benzothiophen-5-YL)urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(1-benzothiophen-2-YL)urea
  • 3-Amino-1-(1-benzofuran-5-YL)urea
  • 3-Amino-1-(1-benzothiazol-5-YL)urea

Uniqueness

3-Amino-1-(1-benzothiophen-5-YL)urea is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .

Properties

IUPAC Name

1-amino-3-(1-benzothiophen-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c10-12-9(13)11-7-1-2-8-6(5-7)3-4-14-8/h1-5H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHSNVACBGXPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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